REACTION_CXSMILES
|
[O:1]1[C:7]2[CH:8]=[CH:9][CH:10]=[CH:11][C:6]=2[C:5](=[O:12])[CH2:4][CH2:3][CH2:2]1.[Br:13]N1C(=O)CCC1=O>C(O)(=O)C>[Br:13][C:10]1[CH:9]=[CH:8][C:7]2[O:1][CH2:2][CH2:3][CH2:4][CH:5]([OH:12])[C:6]=2[CH:11]=1
|
Name
|
|
Quantity
|
104.9 g
|
Type
|
reactant
|
Smiles
|
O1CCCC(C2=C1C=CC=C2)=O
|
Name
|
|
Quantity
|
780 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
113.9 g
|
Type
|
reactant
|
Smiles
|
BrN1C(CCC1=O)=O
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
10 °C
|
Type
|
CUSTOM
|
Details
|
while stirring vigorously at 10° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
does not exceed 18°-20° C.
|
Type
|
CUSTOM
|
Details
|
(about 30 min)
|
Duration
|
30 min
|
Type
|
STIRRING
|
Details
|
stirred for 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The solid produced which
|
Type
|
CUSTOM
|
Details
|
is initially oily crystallizes completely after some time
|
Type
|
FILTRATION
|
Details
|
The solid is filtered off with suction
|
Type
|
WASH
|
Details
|
washed with about 5 l of water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
It is dried over calcium chloride in vacuo
|
Type
|
CUSTOM
|
Details
|
crystallized in cyclohexane
|
Reaction Time |
4 h |
Name
|
|
Type
|
|
Smiles
|
BrC=1C=CC2=C(C(CCCO2)O)C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |